methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate
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Overview
Description
Methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyridine ring fused with an imidazole ring, which is further substituted with a benzoate group and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromoacetophenone with 2,3-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to form a pyridinethione derivative, which is further reacted with various reagents such as 2-chloro-N-arylacetamide, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final product .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can be compared with other similar compounds, such as:
Thienopyridine derivatives: These compounds also contain a fused pyridine ring and have been studied for their antimicrobial properties.
Pyrazoline derivatives: These compounds have a similar nitrogen-based hetero-aromatic ring structure and have shown various biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O5 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 3-[[4-(2,3-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H24N4O5/c1-30-18-9-5-8-16(21(18)31-2)20-19-17(24-13-25-19)10-11-27(20)23(29)26-15-7-4-6-14(12-15)22(28)32-3/h4-9,12-13,20H,10-11H2,1-3H3,(H,24,25)(H,26,29) |
InChI Key |
BIIHJSOQDGCQDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3 |
Origin of Product |
United States |
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